Selectivity for nNOS-CAPON Over nNOS-PSD95 Interaction
ZLc002 demonstrates functional selectivity by disrupting the nNOS-CAPON interaction without affecting the nNOS-PSD95 complex [1]. In co-immunoprecipitation assays, ZLc002 reduced full-length NOS1AP and nNOS binding in cultured neurons and HEK293T cells, yet failed to alter the co-immunoprecipitation of PSD95-PDZ2 with nNOS [1][2]. This contrasts sharply with the comparator compound ZL006, which is designed to specifically disrupt the nNOS-PSD95 interaction [3].
| Evidence Dimension | Protein-Protein Interaction Disruption |
|---|---|
| Target Compound Data | ZLc002: Reduced nNOS-NOS1AP co-IP; No effect on nNOS-PSD95 co-IP |
| Comparator Or Baseline | ZL006: Disrupts nNOS-PSD95 interaction |
| Quantified Difference | Functional target selectivity (CAPON vs. PSD95) |
| Conditions | Co-immunoprecipitation in primary cortical neurons and HEK293T cells co-expressing full-length nNOS and NOS1AP |
Why This Matters
This mechanistic selectivity is essential for studies aiming to isolate the specific role of the CAPON adaptor protein downstream of nNOS, as using a broad nNOS inhibitor or a PSD95-targeted inhibitor (e.g., ZL006) would activate different or overlapping pathways, leading to confounding results.
- [1] Lee WH, Carey LM, Li LL, Xu Z, Lai YY, Courtney MJ, Hohmann AG. ZLc002, a putative small-molecule inhibitor of nNOS interaction with NOS1AP, suppresses inflammatory nociception and chemotherapy-induced neuropathic pain and synergizes with paclitaxel to reduce tumor cell viability. Mol Pain. 2018 Jan-Dec;14:1744806918801224. View Source
- [2] Elevated disrupts the targeted protein-protein interaction in intact cells as intended. 2019. View Source
- [3] Zhou L, Li F, Xu HB, et al. Treatment of cerebral ischemia by disrupting ischemia-induced interaction of nNOS with PSD-95. Nat Med. 2010;16(12):1439-1443. View Source
